Cas no 1599386-56-7 (5-Bromo-2-(oxetan-3-yloxy)aniline)

5-Bromo-2-(oxetan-3-yloxy)aniline is a brominated aniline derivative featuring an oxetane ring, which enhances its utility as a versatile intermediate in organic synthesis. The presence of the oxetan-3-yloxy group introduces steric and electronic effects, making it valuable for constructing complex molecular architectures, particularly in pharmaceutical and agrochemical applications. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound’s balanced reactivity and stability make it suitable for use in medicinal chemistry, where it can serve as a precursor for bioactive molecules. Its structural features enable precise modifications, supporting the development of targeted compounds.
5-Bromo-2-(oxetan-3-yloxy)aniline structure
1599386-56-7 structure
Product Name:5-Bromo-2-(oxetan-3-yloxy)aniline
CAS No:1599386-56-7
MF:C9H10BrNO2
MW:244.085201740265
CID:5520700
PubChem ID:115669715
Update Time:2025-06-11

5-Bromo-2-(oxetan-3-yloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-(oxetan-3-yloxy)aniline
    • CS-0283652
    • EN300-1295255
    • 1599386-56-7
    • F83514
    • Inchi: 1S/C9H10BrNO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2
    • InChI Key: NZEVJOUKSVLAFU-UHFFFAOYSA-N
    • SMILES: C1(N)=CC(Br)=CC=C1OC1COC1

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 44.5Ų

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Additional information on 5-Bromo-2-(oxetan-3-yloxy)aniline

Professional Introduction to 5-Bromo-2-(oxetan-3-yloxy)aniline (CAS No. 1599386-56-7)

5-Bromo-2-(oxetan-3-yloxy)aniline, a compound with the chemical identifier CAS No. 1599386-56-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of both bromine and oxetane moieties in its molecular framework suggests a high degree of versatility, making it a valuable scaffold for further chemical modifications and drug development.

The structure of 5-Bromo-2-(oxetan-3-yloxy)aniline is characterized by a brominated aniline core linked to an oxetane ring through an ether oxygen. This configuration not only imparts stability to the molecule but also provides reactive sites for further functionalization. The bromine atom, in particular, serves as a handle for cross-coupling reactions, which are pivotal in modern drug synthesis. These reactions allow for the introduction of diverse substituents, enabling the creation of novel derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The aniline moiety in 5-Bromo-2-(oxetan-3-yloxy)aniline is known to interact with various neurotransmitter receptors, making it a promising candidate for the design of new therapeutic agents. Furthermore, the oxetane ring introduces conformational constraints that can influence the molecule's binding affinity and selectivity, potentially enhancing its efficacy while minimizing side effects.

One of the most compelling aspects of this compound is its potential application in the field of kinase inhibition. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer and inflammation. The brominated aniline structure of 5-Bromo-2-(oxetan-3-yloxy)aniline resembles known kinase inhibitors, suggesting that it may be capable of binding to these targets with high affinity. Preliminary studies have indeed shown that derivatives of this compound exhibit inhibitory activity against certain kinases, paving the way for further investigation into its therapeutic potential.

The oxetane ring in 5-Bromo-2-(oxetan-3-yloxy)aniline also opens up possibilities for exploring its role in drug delivery systems. Oxetane-based polymers and prodrugs have been extensively studied for their ability to enhance bioavailability and target specificity. By incorporating this moiety into a drug molecule, researchers may be able to develop more efficient delivery systems that improve therapeutic outcomes. This approach is particularly relevant in cases where oral administration is desired, as it can help overcome issues related to poor solubility and rapid metabolism.

Recent advances in computational chemistry have also contributed to our understanding of how 5-Bromo-2-(oxetan-3-yloxy)aniline interacts with biological targets. Molecular docking simulations have been used to predict binding modes and affinities, providing valuable insights into its potential pharmacological activity. These computational methods complement experimental approaches by allowing researchers to screen large libraries of compounds quickly and efficiently. As a result, 5-Bromo-2-(oxetan-3-yloxy)aniline has emerged as a key candidate for further exploration in virtual screening campaigns aimed at identifying new drug candidates.

The synthesis of 5-Bromo-2-(oxetan-3-yloxy)aniline presents an interesting challenge due to the need for precise functionalization at multiple sites. However, recent developments in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing the bromine substituent at the desired position on the aniline core. Additionally, nucleophilic substitution reactions have been employed to attach the oxetane ring via the ether oxygen.

In conclusion, 5-Bromo-2-(oxetan-3-yloxy)aniline represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases, including cancer and neurological disorders. The combination of experimental synthesis and computational modeling has provided valuable insights into its biological activity and mechanisms of action. As research continues to progress, this compound is likely to play an increasingly important role in the discovery and development of new drugs that improve human health.

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